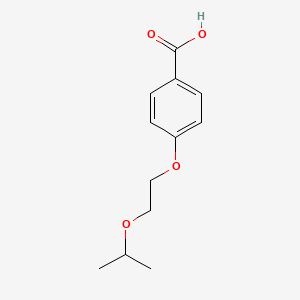![molecular formula C16H18ClNO B1328275 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine CAS No. 946727-57-7](/img/structure/B1328275.png)
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine, also known as TBPC, is an organic compound used in a variety of scientific research applications. It is a phenoxy-substituted amine, which is a compound containing an amine group, a phenyl group, and an oxy group. The presence of the tert-butyl group renders this compound highly stable and is the reason why it is widely used in laboratory experiments. TBPC has a wide range of applications in the fields of biochemistry, molecular biology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polyimides
- A novel diamine derived from 2-tert-butylaniline and 4,4′-oxydiphenol, similar in structure to the queried compound, was used to synthesize polyimides with enhanced solubility in organic solvents and excellent thermal stability (Li et al., 2016).
Steric Effects in Organic Reactions
- Studies on the steric effects in the formylation reaction of dialkylphenols (including tert-butyl groups) show the formation of different by-products due to the influence of alkyl groups (Huang et al., 2008).
Structural Characterization of Molecular Compounds
- Research involving compounds structurally similar to the queried chemical, such as 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, focused on understanding the hydrogen-bonded structures and π-π stacking interactions in these molecules (Portilla et al., 2011).
Electrochemical Oxidation Studies
- The electrochemical behavior of phenols with tert-butyl groups, such as 2,6-di-tert-butyl-4-isopropylphenol, has been explored to understand the oxidation processes and the formation of various oxidative products (Richards & Evans, 1977).
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-cells, leading to necrosis preceded by DNA damage . This interaction suggests that this compound may have a role in modulating cellular responses to stress or damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces cell death in MIN6 cells with an IC50 of 1 μM . This indicates that this compound can significantly impact cellular viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained cellular damage and altered metabolic states .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of similar compounds have been shown to cause significant cellular damage and toxicity . Understanding the dosage thresholds is essential for safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-7-9-12(10-8-11)19-15-13(17)5-4-6-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGPVJNOOECEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
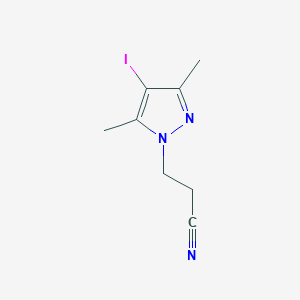
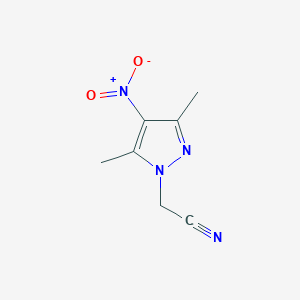
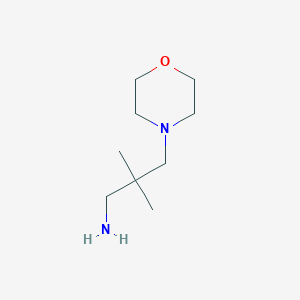
![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)
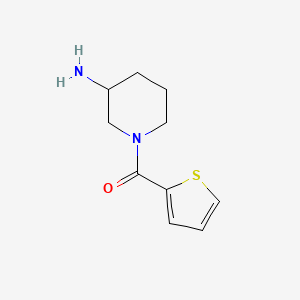
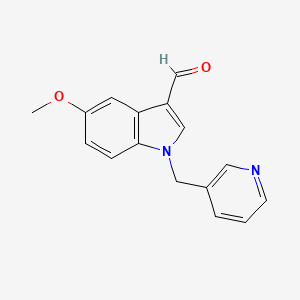
![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)

